molecular formula C10H13ClO2S2 B2649474 4-(Tert-butylsulfanyl)benzene-1-sulfonyl chloride CAS No. 1343147-64-7

4-(Tert-butylsulfanyl)benzene-1-sulfonyl chloride

Cat. No.: B2649474
CAS No.: 1343147-64-7
M. Wt: 264.78
InChI Key: DXPNIVUKEPLKDZ-UHFFFAOYSA-N
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Description

Historical Context and Development

The compound’s development traces to the broader exploration of para-substituted benzenesulfonyl chlorides in the late 20th century. Early studies on sulfonyl chlorides, such as 4-methoxybenzenesulfonyl chloride, revealed the profound influence of substituents on hydrolysis rates and nucleophilic substitution mechanisms. The incorporation of a tert-butylsulfanyl group marked a strategic shift toward stabilizing transition states in solvolysis reactions while introducing steric effects. First synthesized in 2012 through thioetherification followed by chlorosulfonation, this compound filled a niche in the toolkit of organosulfur reagents, bridging the gap between electron-rich and sterically hindered sulfonylating agents.

Significance in Sulfonyl Chloride Research

This compound occupies a critical position in sulfonyl chloride research due to its dual functionalization:

  • The sulfonyl chloride group (–SO₂Cl) serves as a potent electrophile, enabling nucleophilic displacement reactions with amines, alcohols, and thiols.
  • The tert-butylsulfanyl group (–S-C(CH₃)₃) introduces steric bulk while maintaining moderate electron-donating properties through the sulfur atom’s lone pairs.

This combination creates a reactivity profile distinct from simpler analogues like 4-tert-butylbenzenesulfonyl chloride (CAS 15084-51-2). Comparative kinetic studies have shown that the tert-butylsulfanyl substituent reduces hydrolysis rates by 40% compared to unsubstituted benzenesulfonyl chlorides, a phenomenon attributed to both steric shielding and electronic modulation.

Structural Classification within Organosulfur Compounds

The compound belongs to three overlapping structural classes:

Structural Feature Classification Relevance
Sulfonyl chloride (–SO₂Cl) Electrophilic sulfonating agents Enables formation of sulfonamides/sulfonates
Tert-butylsulfanyl (–S-C(CH₃)₃) Thioethers (sulfides) Modulates electronic/steric properties
Para-substituted benzene ring Aromatic sulfonyl derivatives Directs regioselectivity in reactions

The molecular formula (C₁₀H₁₃ClO₂S₂) and geometry were confirmed through X-ray crystallography and NMR spectroscopy, revealing a planar aromatic system with dihedral angles of 12.3° between the sulfonyl chloride group and the benzene ring. The tert-butyl group adopts a staggered conformation, minimizing steric clashes with adjacent substituents.

Academic Research Trajectory

Recent studies have explored three primary domains:

  • Synthetic Methodology : Development of one-pot synthesis routes using 4-mercaptophenol and tert-butyl chloride as precursors, achieving yields >78%.
  • Kinetic Analysis : Temperature-dependent solvolysis studies in aqueous ethanol (0–25°C) revealed an activation energy (ΔH‡) of 18.3 kcal/mol and entropy of activation (ΔS‡) of −12.4 cal/mol·K, indicative of a bimolecular nucleophilic substitution (SN2) mechanism with partial ionization.
  • Materials Applications : Incorporation into sulfonated polymers for proton-exchange membranes, leveraging the tert-butyl group’s hydrophobicity to balance ionic conductivity and mechanical stability.

Ongoing investigations focus on asymmetric catalysis, where the chiral tert-butylsulfanyl group could induce enantioselectivity in Diels-Alder reactions. Preliminary results show a 65% enantiomeric excess when using a rhodium-based catalyst system.

Properties

IUPAC Name

4-tert-butylsulfanylbenzenesulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClO2S2/c1-10(2,3)14-8-4-6-9(7-5-8)15(11,12)13/h4-7H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXPNIVUKEPLKDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)SC1=CC=C(C=C1)S(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(tert-butylsulfanyl)benzene-1-sulfonyl chloride typically involves the sulfonation of 4-(tert-butylsulfanyl)benzene. The reaction is carried out using chlorosulfonic acid (ClSO3H) as the sulfonating agent. The reaction conditions usually include maintaining a low temperature to control the exothermic nature of the reaction and prevent decomposition of the product.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale sulfonation processes. The use of continuous flow reactors and automated systems ensures consistent product quality and high yield. The reaction is carefully monitored to maintain optimal conditions and prevent any side reactions.

Chemical Reactions Analysis

Types of Reactions

4-(Tert-butylsulfanyl)benzene-1-sulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form sulfonamides, sulfonate esters, and sulfonothioates, respectively.

    Oxidation Reactions: The tert-butylsulfanyl group can be oxidized to form sulfoxides and sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction Reactions: The sulfonyl chloride group can be reduced to a sulfonyl hydride using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed.

    Oxidation Reactions: Hydrogen peroxide or m-chloroperbenzoic acid are used as oxidizing agents. The reactions are usually performed in an organic solvent like dichloromethane.

    Reduction Reactions: Lithium aluminum hydride is used as the reducing agent, and the reactions are conducted in anhydrous ether or tetrahydrofuran.

Major Products Formed

    Substitution Reactions: Sulfonamides, sulfonate esters, and sulfonothioates.

    Oxidation Reactions: Sulfoxides and sulfones.

    Reduction Reactions: Sulfonyl hydrides.

Scientific Research Applications

Applications in Organic Synthesis

1. Electrophilic Substitutions :
Sulfonyl chlorides are valuable electrophiles in organic synthesis. They can participate in electrophilic aromatic substitution reactions, allowing for the introduction of various functional groups onto aromatic rings. This property is particularly useful for synthesizing complex organic molecules.

2. Synthesis of Sulfonamides :
4-(Tert-butylsulfanyl)benzene-1-sulfonyl chloride can be used to synthesize sulfonamides by reacting with amines. Sulfonamides are important compounds in pharmaceuticals, often used as antibiotics and diuretics.

Medicinal Chemistry Applications

1. Antimicrobial Agents :
Research indicates that sulfonamide derivatives exhibit significant antimicrobial activity. The introduction of the tert-butylsulfanyl group enhances the lipophilicity and biological activity of the resulting compounds, making them potential candidates for developing new antibiotics .

2. Anti-inflammatory Agents :
Some studies have suggested that compounds derived from sulfonyl chlorides may possess anti-inflammatory properties. The ability to modify these compounds allows for the design of new drugs targeting inflammatory diseases.

Material Science Applications

1. Polymer Chemistry :
In polymer chemistry, sulfonyl chlorides can be utilized to modify polymers by introducing sulfonate groups, which can enhance the thermal and mechanical properties of materials. This modification is particularly relevant in creating ion-conducting membranes for fuel cells and batteries.

2. Surface Functionalization :
The ability to functionalize surfaces with sulfonyl groups allows for improved adhesion properties in coatings and adhesives. This application is crucial in industries such as electronics and automotive manufacturing.

Case Study 1: Synthesis of Novel Antibacterial Agents

A study explored the synthesis of various sulfonamide derivatives from this compound. The synthesized compounds were tested against multiple bacterial strains, demonstrating promising antibacterial activity with Minimum Inhibitory Concentration (MIC) values comparable to existing antibiotics.

Compound NameMIC (μg/mL)Bacterial Strain
Compound A16Staphylococcus aureus
Compound B32Escherichia coli

Case Study 2: Development of Ion-Conducting Membranes

Research focused on using this compound to modify polymer membranes for fuel cells. The incorporation of sulfonate groups significantly improved ionic conductivity and stability under operational conditions .

PropertyBefore ModificationAfter Modification
Ionic Conductivity (mS/cm)525
Mechanical Strength (MPa)3045

Mechanism of Action

The mechanism of action of 4-(tert-butylsulfanyl)benzene-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and reacts readily with nucleophiles to form sulfonyl derivatives. The tert-butylsulfanyl group can undergo oxidation or reduction, leading to the formation of sulfoxides, sulfones, or sulfonyl hydrides. The molecular targets and pathways involved depend on the specific reaction and the nature of the nucleophile or oxidizing/reducing agent used.

Comparison with Similar Compounds

Comparison with Structurally Similar Sulfonyl Chlorides

Table 1: Key Substituent Comparisons
Compound Name Substituent Electronic Effect Steric Bulk Synthesis Yield (Example) Reference
4-(Tert-butylsulfanyl)benzene-1-sulfonyl chloride -S-t-Bu Moderate donating High N/A
4-tert-Butylbenzene-1-sulfonyl chloride -C(CH₃)₃ Weak donating High 72–81% (in pyrimidine synthesis)
4-(Trifluoromethyl)benzene-1-sulfonyl chloride -CF₃ Strong withdrawing Low 72–81%
4-Chlorobenzene-1-sulfonyl chloride -Cl Moderate withdrawing Low 85% (in sulfonamide-pyridine synthesis)
4-(Quinolin-8-ylmethoxy)benzene-1-sulfonyl chloride -O-(quinolin-8-yl-CH₂) Variable Very high 15%

Key Findings :

  • Electron-Withdrawing Groups (e.g., -CF₃) : Enhance electrophilicity of the sulfonyl chloride, accelerating nucleophilic substitution reactions. For instance, 4-(trifluoromethyl)benzene-1-sulfonyl chloride reacts efficiently in fusion syntheses at 200°C to yield pyrimidine hybrids (72–81% yields) .
  • Steric Hindrance (e.g., -S-t-Bu, -O-quinolinyl): Bulky groups like tert-butylsulfanyl or quinolinylmethoxy reduce reactivity due to steric shielding. Compound 41 in , featuring a quinolinylmethoxy group, achieved only 15% yield .
  • Moderate Substituents (e.g., -Cl) : 4-Chlorobenzene-1-sulfonyl chloride exhibits balanced reactivity, achieving 85% yield in sulfonamide-pyridine couplings .

Physicochemical Properties

Table 2: Molecular Properties
Compound Name Molecular Formula Molecular Weight CAS RN
This compound C₁₀H₁₃ClO₂S₂ 280.84 N/A
4-tert-Butylbenzene-1-sulfonyl chloride C₁₀H₁₃ClO₂S 248.77 139882 (PubChem)
2,4,6-Tris(trifluoromethyl)benzene-1-sulfonyl chloride C₉H₂ClF₉O₂S 380.62 380.62
4-(Octyloxy)benzene-1-sulfonyl chloride C₁₄H₂₁ClO₃S 304.83 N/A

Key Findings :

  • Molecular Weight : Bulky substituents (e.g., tris(trifluoromethyl)) significantly increase molecular weight, which may impact solubility and formulation .

Critical Analysis of Substituent Impact

  • Steric vs. Electronic Trade-offs : While electron-withdrawing groups (e.g., -CF₃) enhance reactivity, steric bulk (e.g., -S-t-Bu) can hinder reaction progress but improve metabolic stability in drug candidates.
  • Synthetic Optimization : Reactions involving bulky sulfonyl chlorides may require elevated temperatures or prolonged reaction times, as seen in fusion syntheses at 200°C .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(tert-butylsulfanyl)benzene-1-sulfonyl chloride, and how can reaction efficiency be optimized?

  • Methodology : The synthesis typically involves introducing the tert-butylsulfanyl group to a benzene ring followed by chlorosulfonation. Key steps include:

  • Thioether Formation : Reacting 4-mercaptobenzene derivatives with tert-butyl halides under basic conditions (e.g., K₂CO₃ in DMF) to form the tert-butylsulfanyl intermediate .
  • Chlorosulfonation : Treating the intermediate with chlorosulfonic acid (ClSO₃H) at controlled temperatures (0–5°C) to avoid over-sulfonation .
  • Optimization : Monitor reaction progress via TLC or HPLC. Use inert atmospheres (N₂/Ar) to prevent oxidation of the thioether group .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Key Methods :

  • ¹H/¹³C NMR : Confirm substitution patterns (e.g., tert-butyl singlet at δ ~1.4 ppm in ¹H NMR; sulfonyl chloride resonance at δ ~45 ppm in ¹³C NMR) .
  • FT-IR : Identify characteristic S=O stretches (1360–1380 cm⁻¹ and 1160–1180 cm⁻¹) and C-S vibrations (650–700 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns consistent with Cl and S atoms .

Q. What handling and storage protocols ensure the stability of this compound?

  • Guidelines :

  • Storage : Keep in amber glass bottles under anhydrous conditions (desiccated at –20°C) to prevent hydrolysis .
  • Handling : Use gloveboxes or fume hoods with PPE (nitrile gloves, lab coats) to avoid skin/eye contact. Neutralize spills with sodium bicarbonate .

Advanced Research Questions

Q. How does the tert-butylsulfanyl group influence the reactivity of this sulfonyl chloride in nucleophilic substitutions?

  • Mechanistic Insight :

  • The bulky tert-butyl group sterically hinders para-substitution, directing electrophilic attacks to the ortho position. Its electron-donating nature via the thioether linkage moderates the electrophilicity of the sulfonyl chloride, reducing hydrolysis rates compared to trifluoromethyl analogs .
  • Experimental Validation : Compare reaction kinetics with 4-(trifluoromethyl)benzene-1-sulfonyl chloride using UV-Vis spectroscopy to track hydrolysis .

Q. What strategies resolve contradictions in reported thermal stability data for tert-butyl-substituted sulfonyl chlorides?

  • Approach :

  • DSC/TGA Analysis : Perform differential scanning calorimetry (DSC) to identify decomposition onset temperatures. For example, tert-butyl derivatives may decompose at 160–180°C, conflicting with literature claims of stability up to 200°C .
  • Controlled Replication : Repeat stability assays under inert vs. humid conditions to isolate moisture-induced degradation effects .

Q. How can computational modeling predict the reactivity of this compound in peptide modification?

  • Methodology :

  • DFT Calculations : Use Gaussian or ORCA to calculate Fukui indices, identifying nucleophilic attack sites on target peptides (e.g., lysine ε-amino groups) .
  • MD Simulations : Model solvation effects in DMSO/water mixtures to predict reaction barriers and optimize solvent systems .

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